molecular formula C6H4ClF3S B2996011 2-(Chloromethyl)-4-(trifluoromethyl)thiophene CAS No. 1643965-96-1

2-(Chloromethyl)-4-(trifluoromethyl)thiophene

Cat. No.: B2996011
CAS No.: 1643965-96-1
M. Wt: 200.6
InChI Key: TXMQIXZANVWTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-(trifluoromethyl)thiophene is an organosulfur compound that features both a chloromethyl and a trifluoromethyl group attached to a thiophene ring. Thiophenes are a class of heterocyclic compounds that are widely used in organic synthesis and materials science due to their aromatic properties and stability. The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the chloromethylation of 4-(trifluoromethyl)thiophene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are used.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of difluoromethyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-(trifluoromethyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized thiophenes.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    4-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, affecting its reactivity and applications.

    2-(Bromomethyl)-4-(trifluoromethyl)thiophene: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness

2-(Chloromethyl)-4-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and enhanced stability. This combination makes it a versatile compound in various fields, including organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQIXZANVWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (4.89 g) was added to [4-(trifluoromethyl)thiophen-2-yl]methanol (500 mg) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (275 mg).
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.